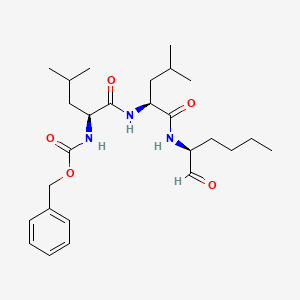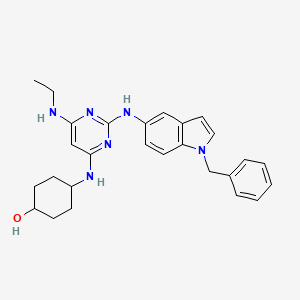![molecular formula C25H19N5O2 B10769073 N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide CAS No. 1469988-63-3](/img/structure/B10769073.png)
N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase and non-covalently to mitogen-activated protein kinase interacting kinase. This compound has shown significant potential in the study of B-cell malignancies and dengue virus .
Méthodes De Préparation
The synthesis of QL-X-138 involves a structure-based drug-design approach. The compound is synthesized through a series of chemical reactions that ensure its selective binding properties. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications . Industrial production methods for QL-X-138 are not widely documented, as it is primarily used for research purposes.
Analyse Des Réactions Chimiques
QL-X-138 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to alter its binding properties.
Substitution: QL-X-138 can undergo substitution reactions to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
QL-X-138 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of specific kinases and their role in various signaling pathways.
Biology: The compound is utilized to understand the mechanisms of B-cell malignancies and the inhibition of dengue virus.
Medicine: QL-X-138 is being researched for its potential therapeutic applications in treating B-cell malignancies and viral infections.
Mécanisme D'action
QL-X-138 exerts its effects by inhibiting Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase, leading to the inhibition of B-cell receptor-mediated signaling pathways. This results in the suppression of B-cell proliferation and survival. The non-covalent binding to mitogen-activated protein kinase interacting kinase inhibits the phosphorylation of eukaryotic initiation factor 4E, which is crucial for protein synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
QL-X-138 is unique due to its dual inhibition of Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. Similar compounds include:
PCI-32765: A selective Bruton’s tyrosine kinase inhibitor.
Cercosporamide: A selective mitogen-activated protein kinase interacting kinase inhibitor.
MK-1775: Another kinase inhibitor with different targets.
Compared to these compounds, QL-X-138 offers enhanced antiproliferative efficacy against a variety of B-cell cancer cell lines and primary patient cells .
Propriétés
Numéro CAS |
1469988-63-3 |
|---|---|
Formule moléculaire |
C25H19N5O2 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31) |
Clé InChI |
JMVDIGHUQAXWIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B10768992.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)

![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)


![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)

![(Z)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10769109.png)